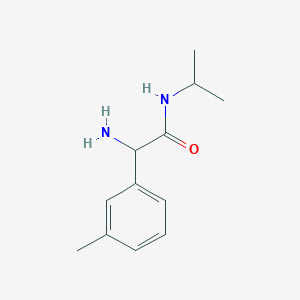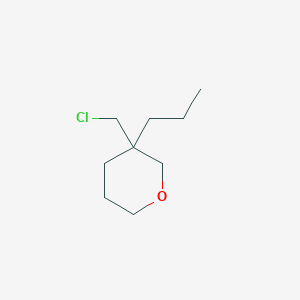
3-(Chloromethyl)-3-propyloxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)-3-propyloxane is an organic compound that belongs to the class of oxanes, which are six-membered ring ethers. The compound features a chloromethyl group attached to the third carbon of the oxane ring, along with a propyl group. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-propyloxane typically involves the chloromethylation of 3-propyloxane. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. This allows the aromatic pi-electrons to attack the aldehyde, followed by rearomatization of the aromatic ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
化学反应分析
Types of Reactions
3-(Chloromethyl)-3-propyloxane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Oxidation: Oxidized products may include aldehydes, ketones, or carboxylic acids.
Reduction: The primary product is the methyl derivative of the original compound.
科学研究应用
3-(Chloromethyl)-3-propyloxane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment of the chloromethyl group.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds. Its ability to undergo various chemical reactions makes it a versatile starting material for drug development.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, polymers, and resins. Its reactivity allows for the creation of materials with specific properties.
作用机制
The mechanism of action of 3-(Chloromethyl)-3-propyloxane is primarily based on its ability to undergo nucleophilic substitution reactions. The chloromethyl group is highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is exploited in various applications, such as modifying biomolecules or synthesizing complex organic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
相似化合物的比较
Similar Compounds
3-(Chloromethyl)-3-methyloxane: Similar in structure but with a methyl group instead of a propyl group.
3-(Chloromethyl)-3-ethyloxane: Features an ethyl group instead of a propyl group.
3-(Chloromethyl)-3-butoxyoxane: Contains a butoxy group, providing different reactivity and properties.
Uniqueness
3-(Chloromethyl)-3-propyloxane is unique due to the presence of both a chloromethyl and a propyl group on the oxane ring. This combination imparts specific reactivity and properties that are not observed in its analogs. The propyl group provides additional steric bulk, influencing the compound’s reactivity and interactions with other molecules. This makes this compound a valuable compound in various scientific and industrial applications.
属性
分子式 |
C9H17ClO |
|---|---|
分子量 |
176.68 g/mol |
IUPAC 名称 |
3-(chloromethyl)-3-propyloxane |
InChI |
InChI=1S/C9H17ClO/c1-2-4-9(7-10)5-3-6-11-8-9/h2-8H2,1H3 |
InChI 键 |
CBHRCXOTWWRLJD-UHFFFAOYSA-N |
规范 SMILES |
CCCC1(CCCOC1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



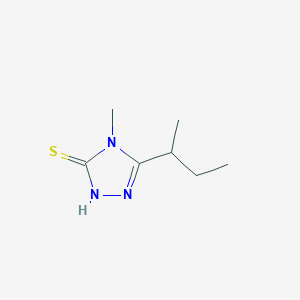


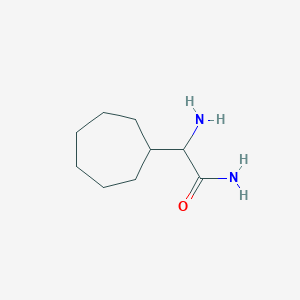
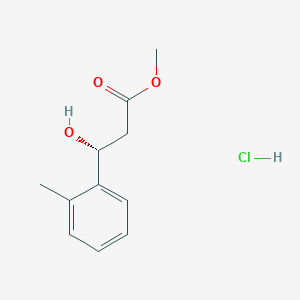

![tert-Butyl 4-[5-(1-aminoethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate](/img/structure/B13185977.png)
![2-Methyl-7-(propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione](/img/structure/B13185997.png)
![7-Chlorothieno[2,3-c]pyridine-4-carbothioamide](/img/structure/B13186009.png)
![1-[1-(Aminomethyl)-2-methylcyclopentyl]propan-1-ol](/img/structure/B13186014.png)


